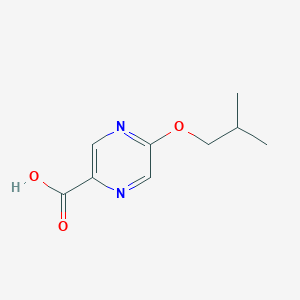

5-Isobutoxypyrazine-2-carboxylic acid

Description

5-Isobutoxypyrazine-2-carboxylic acid is a pyrazine derivative characterized by an isobutoxy group (-OCH₂CH(CH₃)₂) at the 5-position and a carboxylic acid (-COOH) at the 2-position of the pyrazine ring. Pyrazine-carboxylic acids are widely explored in pharmaceuticals, agrochemicals, and material science due to their versatile reactivity and ability to participate in hydrogen bonding or coordination chemistry.

Propriétés

IUPAC Name |

5-(2-methylpropoxy)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-6(2)5-14-8-4-10-7(3-11-8)9(12)13/h3-4,6H,5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUUVFOJQCUTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization and Oxidation Route for 5-Substituted Pyrazine-2-carboxylic Acids

A patent describing the preparation of 5-methylpyrazine-2-carboxylic acid provides a detailed, scalable synthetic route that can be adapted for 5-isobutoxypyrazine-2-carboxylic acid by substituting the methyl group with an isobutoxy group:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1. Cyclization | Condensation of pyruvic aldehyde with o-phenylenediamine in presence of sodium pyrosulfite catalyst | 30–90 °C, 0.5–2 h | Formation of 3-methylbenzopyrazines (intermediate pyrazine ring) |

| 2. Oxidation | Oxidation of intermediate using inorganic oxidizers | 60–105 °C, 1–4 h | Formation of 5-methylpyrazine-2,3-dicarboxylic acid potassium salt |

| 3. Acidification and Decarboxylation | Treatment with sulfuric acid to remove one carboxyl group and acidify | 30–130 °C, controlled molar ratio of H2SO4 to salt | Conversion to 5-methylpyrazine-2-carboxylic acid |

| 4. Extraction and Purification | Neutralization, solvent extraction with butanone, crystallization, drying | pH 1.5–4.0, standard organic workup | Pure 5-methylpyrazine-2-carboxylic acid (>99% purity) |

This method emphasizes the use of readily available starting materials, controlled reaction conditions, and efficient purification to yield high-purity pyrazine carboxylic acids suitable for pharmaceutical intermediates.

Adapting this route for 5-isobutoxypyrazine-2-carboxylic acid would involve replacing the methyl substituent with an isobutoxy group, likely by introducing the isobutoxy substituent either before cyclization or via selective substitution on the pyrazine ring post-cyclization.

Catalytic Carbonylation and Oxidation Routes

Recent research on catalytic synthesis of carboxylic acids from ethers and carbon dioxide under hydrogen atmosphere catalyzed by iridium complexes suggests an alternative route to higher carboxylic acids:

- Ethers such as tetrahydrofuran (THF) can be converted into corresponding carboxylic acids via catalytic carbonylation with CO2 and H2.

- The reaction is catalyzed by IrI4 with LiI promoter in acetic acid solvent at elevated temperatures (~170 °C).

- The process yields carboxylic acids with moderate to high efficiency (~70% yield).

While this method is demonstrated for simple ethers, adapting it to isobutoxy-substituted pyrazines could be explored for direct carboxylation, though this remains speculative without direct literature evidence.

Summary Table of Preparation Methods for 5-Isobutoxypyrazine-2-carboxylic Acid

Analyse Des Réactions Chimiques

Types of Reactions: 5-Isobutoxypyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Products may include pyrazine-2,5-dicarboxylic acid.

Reduction: Products may include 5-isobutoxypyrazine-2-methanol.

Substitution: Products depend on the nucleophile used, resulting in various substituted pyrazine derivatives.

Applications De Recherche Scientifique

Applications Overview

The applications of 5-Isobutoxypyrazine-2-carboxylic acid can be categorized into several key areas:

Agricultural Chemistry

5-Isobutoxypyrazine-2-carboxylic acid may serve as a precursor or intermediate in the synthesis of agrochemicals. Research indicates that pyrazine derivatives exhibit biological activity that can be harnessed in pest control and crop protection strategies. For instance, thionazine, a pyrazine derivative, has been effective as an insecticide and nematicide.

Pharmaceuticals

The compound has potential therapeutic applications due to its biological activities:

- Antimycobacterial and Antifungal Properties : Pyrazine derivatives have demonstrated significant activity against Mycobacterium tuberculosis and various fungi, making them candidates for drug development in treating infections.

- Antidiabetic and Hypolipidemic Agents : Compounds related to 5-Isobutoxypyrazine-2-carboxylic acid are being investigated as intermediates for drugs targeting diabetes and high cholesterol levels .

Research has shown that pyrazine derivatives possess a wide range of pharmacological effects, including:

- Antibacterial

- Antiviral

- Analgesic

- Anti-inflammatory Activities

These properties make them valuable in developing new therapeutic agents.

Case Studies

- Antimycobacterial Activity : A study demonstrated that certain pyrazine derivatives showed up to 72% inhibition against Mycobacterium tuberculosis, indicating potential for development into therapeutic agents.

- Insecticidal Properties : Research on thionazine revealed its effectiveness as an insecticide, showcasing the practical agricultural applications of pyrazine derivatives.

Mécanisme D'action

The mechanism of action of 5-Isobutoxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The isobutoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table summarizes key structural and molecular differences between 5-Isobutoxypyrazine-2-carboxylic acid and its analogues:

Physicochemical Properties and Reactivity

- Lipophilicity : The isobutoxy group in 5-Isobutoxypyrazine-2-carboxylic acid likely increases lipophilicity compared to hydrophilic derivatives like 5-Acetylpyrazine-2-carboxylic acid. This property impacts solubility and membrane permeability.

- Acidity : Substituents such as difluoromethyl (electron-withdrawing) lower the pKa of the carboxylic acid, enhancing ionization in physiological environments . Conversely, tert-butyl (electron-donating) may slightly reduce acidity.

- Synthetic Utility: Ethyl ester derivatives (e.g., Ethyl 5-aminopyrazine-2-carboxylate) are intermediates for prodrug development, while Boc-protected amines facilitate controlled synthesis of amide bonds .

Activité Biologique

5-Isobutoxypyrazine-2-carboxylic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of 5-Isobutoxypyrazine-2-carboxylic Acid

5-Isobutoxypyrazine-2-carboxylic acid is a pyrazine derivative that has been studied for various biological activities, particularly in antimicrobial and anticancer research. Its structure includes a pyrazine ring substituted with an isobutoxy group and a carboxylic acid functional group, which are crucial for its biological interactions.

The mechanism of action of 5-isobutoxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets within biological systems. The carboxylic acid group is essential for its activity, likely enabling it to participate in hydrogen bonding and ionic interactions with enzymes and receptors. Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways or modulate receptor activity, although detailed pathways remain under investigation.

Antimicrobial Properties

Research indicates that 5-isobutoxypyrazine-2-carboxylic acid exhibits antimicrobial properties against various pathogens. The compound has shown effectiveness in inhibiting the growth of bacteria such as Mycobacterium tuberculosis (Mtb), which is significant given the global burden of tuberculosis.

Table 1: Antimicrobial Activity of 5-Isobutoxypyrazine-2-carboxylic Acid

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.7 - 0.9 mM | |

| Staphylococcus aureus | 1.5 mM | |

| Escherichia coli | 2.0 mM |

Anticancer Activity

In vitro studies have demonstrated that 5-isobutoxypyrazine-2-carboxylic acid can induce cytotoxic effects in various cancer cell lines. The compound's selectivity index indicates a favorable therapeutic window, suggesting it may be effective with minimal toxicity to normal cells.

Table 2: Cytotoxicity Profile of 5-Isobutoxypyrazine-2-carboxylic Acid

Case Studies

-

Study on Antimycobacterial Activity :

A recent study evaluated the antimycobacterial activity of various pyrazine derivatives, including 5-isobutoxypyrazine-2-carboxylic acid. The results indicated that modifications to the alkyl groups significantly influenced activity, with the isobutoxy substitution enhancing potency against Mtb compared to other analogs . -

Cytotoxicity Assessment :

In a study assessing the cytotoxic effects of several pyrazine derivatives on HepG2 liver cancer cells, 5-isobutoxypyrazine-2-carboxylic acid was found to exhibit significant cytotoxicity at concentrations above 250 µM, indicating potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal solvent systems and storage conditions for 5-Isobutoxypyrazine-2-carboxylic acid in experimental settings?

- Methodological Answer :

- Solubility : For concentrations ≥2.5 mg/mL (17.84 mM), use solvent systems such as:

- DMSO/PEG300/Tween-80/physiological saline (5:3:2:90, v/v/v/v)

- DMSO/SBE-β-CD/physiological saline (5:3:92, v/v/v)

- DMSO/corn oil (5:95, v/v). Ultrasonication (20-40 kHz) improves dissolution .

- Storage : Store at -80°C (stable for 2 years) or -20°C (stable for 1 year). Aliquot to avoid freeze-thaw cycles .

Q. What safety protocols should be followed when handling 5-Isobutoxypyrazine-2-carboxylic acid?

- Methodological Answer :

- Use nitrile gloves , lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks.

- In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose following hazardous waste regulations .

Advanced Research Questions

Q. How can biocatalytic methods be optimized for synthesizing pyrazinecarboxylic acid derivatives?

- Methodological Answer :

- Whole-cell biocatalysis using engineered microbial strains (e.g., E. coli expressing oxidase enzymes) can oxidize alkylpyrazines to carboxylic acids. For example:

- Use 2,5-dimethylpyrazine as a substrate.

- Optimize reaction conditions: pH 7.0–8.0, 30–37°C, and dissolved oxygen >20% to enhance conversion efficiency .

- Monitor reaction progress via HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .

Q. What analytical techniques are recommended for characterizing structural integrity and purity?

- Methodological Answer :

- NMR (¹H/¹³C) : Assign peaks using deuterated DMSO (δ 8.3–8.5 ppm for pyrazine protons; δ 160–170 ppm for carboxylic carbon).

- FT-IR : Confirm carboxylic acid C=O stretch at ~1700 cm⁻¹ and pyrazine ring vibrations at ~1550 cm⁻¹ .

- Mass Spectrometry (HRMS) : Use ESI in negative mode for accurate mass determination (expected [M-H]⁻ ion) .

Q. How does the isobutoxy substituent influence the compound’s physicochemical properties and reactivity?

- Methodological Answer :

- The isobutoxy group increases lipophilicity (logP ~1.2–1.5) compared to hydroxyl or methyl analogs, enhancing membrane permeability.

- Steric effects reduce nucleophilic substitution reactivity at the pyrazine ring. Computational modeling (e.g., DFT calculations) can predict electronic effects on acidity (pKa ~3.5–4.0 for the carboxylic group) .

Q. What strategies are effective for derivatizing 5-Isobutoxypyrazine-2-carboxylic acid for pharmacological studies?

- Methodological Answer :

- Amide coupling : React with amines (e.g., HATU/DIPEA in DMF) to generate prodrugs or bioactive analogs.

- Esterification : Use thionyl chloride/methanol to form methyl esters for improved bioavailability.

- Validate derivatives via in vitro assays (e.g., enzyme inhibition) and ADMET profiling .

Q. How can environmental stability and surface interactions of this compound be studied?

- Methodological Answer :

- Microspectroscopic imaging (e.g., AFM-IR) to analyze adsorption on indoor surfaces (e.g., glass, polymers).

- Oxidative stability : Expose to simulated sunlight (UV-Vis irradiation) and quantify degradation products via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.